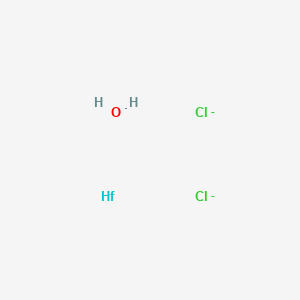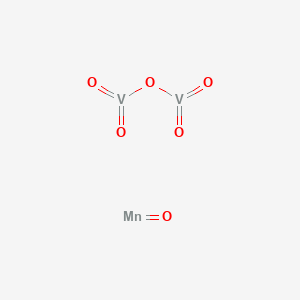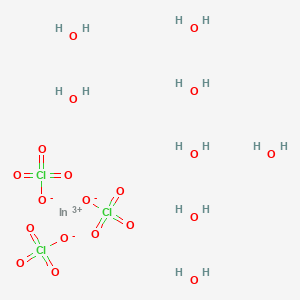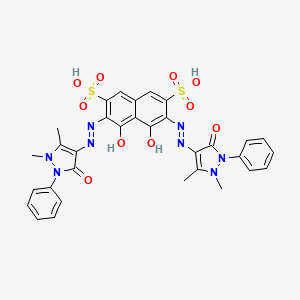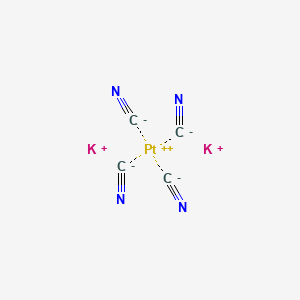
Potassiumtetracyanoplatinate(II)hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. This is followed by the addition of a potassium hydroxide solution to convert H₂PtCl₄ into a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation treatment to obtain the final product, K₂Pt(CN)₄·xH₂O .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The yield of this compound in industrial production can exceed 96% .
化学反应分析
Types of Reactions
Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions where cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia and phosphines.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Used in electroplating, photography, and as a precursor for the production of other platinum-based materials
作用机制
The mechanism of action of potassiumtetracyanoplatinate(II)hydrate involves its ability to form stable complexes with various ligands. The cyanide ligands in the compound can coordinate with metal centers, leading to the formation of new coordination compounds. This property is exploited in catalysis and in the formation of biologically active complexes .
相似化合物的比较
Similar Compounds
- Potassiumtetracyanopalladate(II)hydrate
- Potassiumtetracyanonickelate(II)hydrate
- Potassiumhexacyanoruthenate(II)hydrate
- Potassiumdicyanoargentate
- Potassiumdicyanoaurate(I)
Uniqueness
Potassiumtetracyanoplatinate(II)hydrate is unique due to its platinum center, which imparts distinct chemical properties compared to similar compounds with different metal centers. The platinum center allows for the formation of stable complexes and exhibits unique catalytic properties .
属性
IUPAC Name |
dipotassium;platinum(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWTIKOKWPUAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931455 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562-76-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
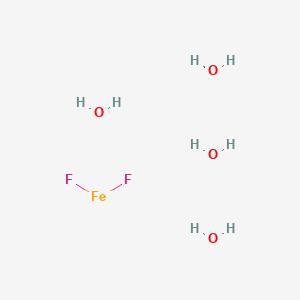
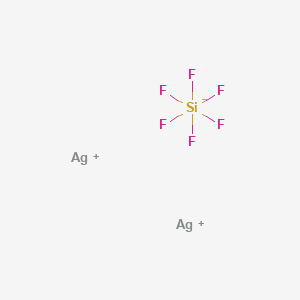


![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
